molecular formula C19H20N6O2S B2397546 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421451-76-4

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2397546
CAS RN: 1421451-76-4
M. Wt: 396.47
InChI Key: FDVGOVJEJUEUSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the insertion of a piperazine unit in place of a methylene chain in the linker between the head and tail moieties . This can lead to a marked enhancement of aqueous solubility and a significant improvement of oral absorption .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine ring, which can adopt a chair conformation . The conformations of the attachment of various groups to the piperazine ring can vary .

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory processing. By inhibiting AChE, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide increases the availability of acetylcholine, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. This can potentially improve cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-28(27,17-6-2-1-3-7-17)23-16-14-21-19(22-15-16)25-12-10-24(11-13-25)18-8-4-5-9-20-18/h1-9,14-15,23H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVGOVJEJUEUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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